

hexylboronic acid CAS number and molecular weight

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Compound of Interest

Compound Name: *Hexylboronic Acid*

Cat. No.: *B098045*

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An In-depth Technical Guide to **Hexylboronic Acid** for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **hexylboronic acid**, a versatile organoboron compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer actionable insights grounded in established chemical principles. We will delve into its core properties, synthesis, and pivotal applications, with a particular focus on its role in modern synthetic organic chemistry.

Core Properties and Identification

Hexylboronic acid (also known as **n-hexylboronic acid**) is an alkylboronic acid that has become an indispensable tool in carbon-carbon bond formation. Its stability, ease of handling compared to other organometallics, and specific reactivity make it a valuable reagent.

Understanding its fundamental physicochemical properties is the first step in its effective application. The data below is compiled from various chemical suppliers and databases, providing a consistent reference for laboratory use.

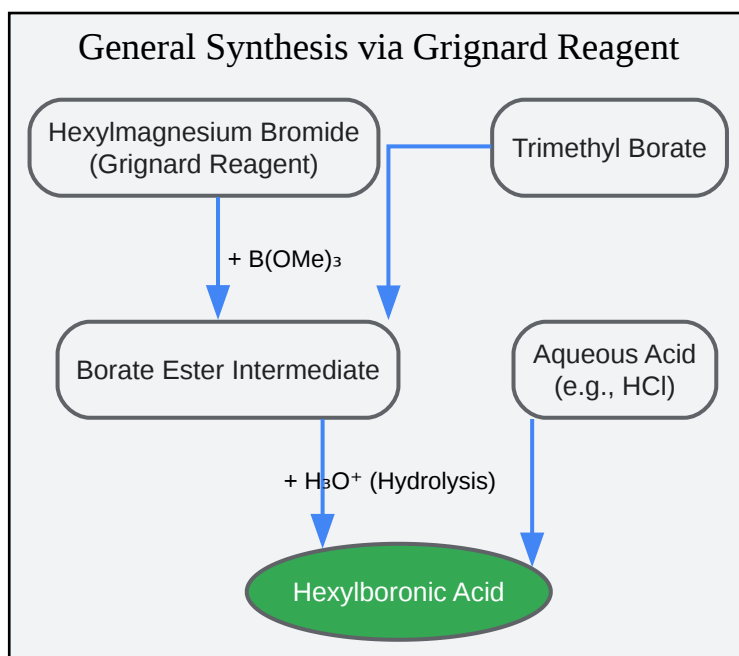
Property	Value	Source(s)
CAS Number	16343-08-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₁₅ BO ₂	[1] [2] [3]
Molecular Weight	129.99 g/mol	[1] [2] [3] [5]
Melting Point	88-90 °C	[3] [4]
Boiling Point	226.5 ± 23.0 °C at 760 mmHg	[3] [4]
Density	0.9 ± 0.1 g/cm ³	[3] [4]
Appearance	White to pale cream crystalline powder	[6]
IUPAC Name	hexylboronic acid	[1] [2]

Safety and Handling: **Hexylboronic acid** is classified as a skin and eye irritant.[\[1\]](#) Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. It should be stored in a cool, dry place away from oxidizing agents.

Synthesis of Alkylboronic Acids

The synthesis of boronic acids is a well-established field. While many boronic acids are commercially available, understanding their synthesis provides context for their reactivity and potential impurities. Common methods include the reaction of Grignard or organolithium reagents with trialkyl borates, followed by acidic hydrolysis.[\[7\]](#)

A more modern and highly versatile method is the Miyaura borylation, which involves the palladium-catalyzed coupling of organic halides with a diboron reagent, such as bis(pinacolato)diboron.[\[7\]](#)[\[8\]](#) This method offers excellent functional group tolerance.



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Caption: Synthesis of **Hexylboronic Acid** via Grignard Pathway.

The Suzuki-Miyaura Coupling: A Cornerstone Application

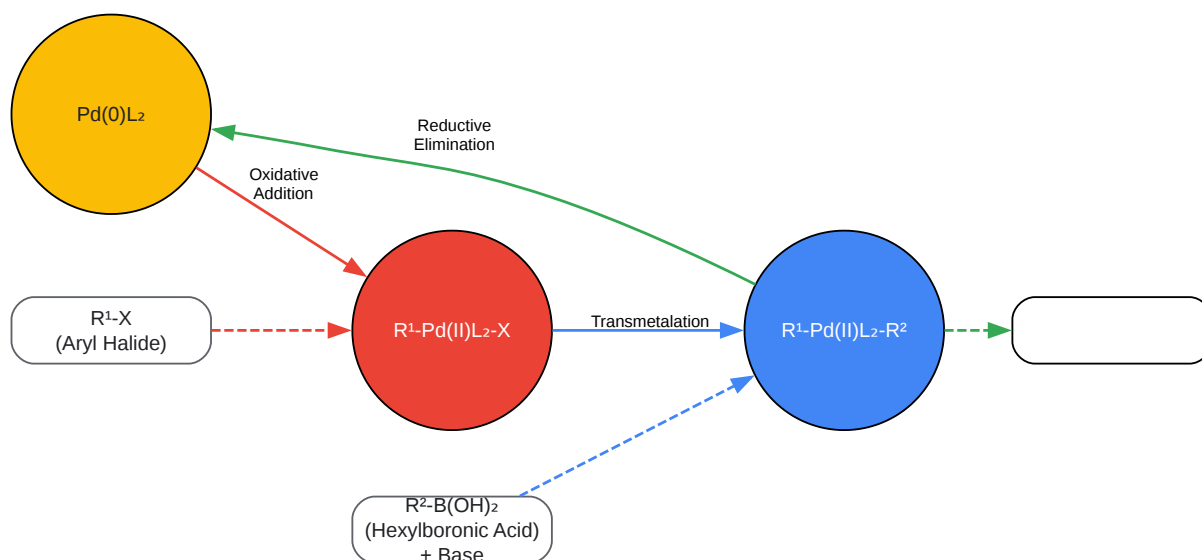
Hexylboronic acid is most renowned for its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a transformative process in academic and industrial chemistry.^{[9][10]} The C(sp³)-C(sp²) variant, which couples alkylboron reagents with aryl halides, is particularly valuable in pharmaceutical development for increasing the sp³ character of drug candidates.^[9]

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura coupling is a foundational concept in organometallic chemistry. It involves three primary steps:

- **Oxidative Addition:** A low-valent Palladium(0) catalyst reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.^[10]

- **Transmetalation:** This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base (e.g., K_2CO_3 , Cs_2CO_3) to form a more nucleophilic boronate species ($-\text{B}(\text{OH})_3^-$).^[11] This boronate then exchanges its organic group (the hexyl group in this case) with the halide on the $\text{Pd}(\text{II})$ complex.
- **Reductive Elimination:** The two organic groups (R^1 and the hexyl group) on the $\text{Pd}(\text{II})$ center couple and are eliminated from the metal, forming the final C-C bond (R^1 -Hexyl). This step regenerates the active $\text{Pd}(0)$ catalyst, allowing the cycle to continue.^[10]



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Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating methodology for a typical $\text{C}(\text{sp}^3)\text{-C}(\text{sp}^2)$ Suzuki-Miyaura coupling using **hexylboronic acid**.

Objective: To synthesize 1-hexyl-4-methoxybenzene from 4-bromoanisole and **hexylboronic acid**.

Materials:

- **Hexylboronic acid** (1.2 equivalents)
- 4-Bromoanisole (1.0 equivalent)
- Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
- Tricyclohexylphosphine [PCy₃] (4 mol%)
- Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)
- Toluene (solvent)
- Deionized water

Procedure:

- Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add 4-bromoanisole, **hexylboronic acid**, Pd(OAc)₂, PCy₃, and K₃PO₄.
 - Causality Insight: The use of an inert atmosphere (e.g., Argon or Nitrogen) is critical. The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, which would inhibit the catalytic cycle.
- Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed toluene and a small amount of degassed water via syringe.
 - Causality Insight: Solvents must be degassed to remove dissolved oxygen. The addition of water can sometimes accelerate the reaction, particularly the dissolution of the inorganic base.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification & Validation:** Filter the solution and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
 - **Self-Validation:** The integrity of the protocol is confirmed by characterizing the final product. Obtain ^1H NMR, ^{13}C NMR, and mass spectrometry data to confirm the structure and purity of the 1-hexyl-4-methoxybenzene. The expected yield should be in the range of 75-95%.

Broader Applications in Drug Discovery and Materials Science

While the Suzuki coupling is its primary application, the unique properties of the boronic acid moiety have led to its use in several other advanced fields.

- **Drug Development:** The boron atom in boronic acids can form reversible covalent bonds with active site serines in enzymes, making them effective enzyme inhibitors.^[8] Bortezomib, an FDA-approved anticancer drug, contains a boronic acid functional group that is key to its mechanism of blocking proteasomes.^{[8][12]} The incorporation of alkylboronic acids like **hexylboronic acid** can be used to tune the lipophilicity and pharmacokinetic properties of drug candidates.^[12]
- **Bioconjugation and Sensors:** Boronic acids are known to form reversible covalent complexes with diols, a structure found in many biological molecules like saccharides (sugars).^{[8][13]} This property is exploited to create sensors for glucose detection and for bioconjugation techniques to attach biomolecules to surfaces or other molecules.^{[13][14]}
- **Polymer Chemistry:** **Hexylboronic acid** can be incorporated into polymers to create materials with unique properties, such as enhanced thermal stability or stimuli-responsive behavior.^[14]

Conclusion

Hexylboronic acid is more than just a chemical reagent; it is a precision tool that enables the construction of complex molecular architectures. Its central role in the Suzuki-Miyaura coupling, combined with growing applications in medicinal chemistry and materials science, solidifies its importance for advanced research. By understanding its fundamental properties, synthesis, and the mechanistic details of its reactivity, scientists can fully leverage its potential to drive innovation in drug discovery and beyond.

References

- PubChem. (n.d.). **Hexylboronic Acid**. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemsr.com. (2023). **Hexylboronic acid** Price from Supplier Brand ThermoFisher.
- Chemsr.com. (n.d.). **Hexylboronic acid** | CAS#:16343-08-1.
- Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. *ACS Catalysis*, 6(9), 6246–6250.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. *Chemical Society Reviews*, 43(1), 412-443.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organoboron.com. (n.d.). **hexylboronic acid** - 16343-08-1.
- Doucet, H. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. *European Journal of Organic Chemistry*, 2008(12), 2013-2030.
- PubChem. (n.d.). 4-Hexylphenylboronic Acid. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Boronic acid.
- Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. *Molecules*, 27(9), 2615.
- Jayarama, S., et al. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. *Molecules*, 23(10), 2667.
- Silva, L. F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*, 23(10), 2543.
- Al-Zoubi, R. M., et al. (2021). Design and discovery of boronic acid drugs. *Future Medicinal Chemistry*, 13(2), 177-200.
- Grassi, J., et al. (2022). Recent Advances in the Synthesis of Boronic Acid Derivatives. *Molecules*, 27(19), 6524.
- Organic Syntheses. (n.d.). Synthesis of MIDA Boronates from Boronic Acids and MIDA Anhydride.

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Sources

- 1. Hexylboronic Acid (contains varying amounts of Anhydride) | C₆H₁₅BO₂ | CID 351064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hexylboronic acid, 97% | Fisher Scientific [fishersci.ca]
- 3. Hexylboronic acid Price from Supplier Brand ThermoFisher on Chemsr.com [m.chemsrc.com]
- 4. Hexylboronic acid | CAS#:16343-08-1 | Chemsr.com [chemsrc.com]
- 5. 16343-08-1 | Hexylboronic acid - AiFChem [aifchem.com]
- 6. B22446.09 [thermofisher.cn]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
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